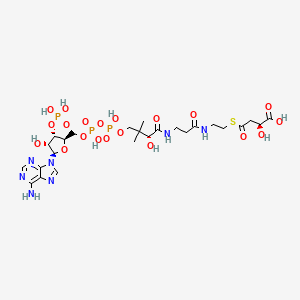

(3S)-3-Carboxy-3-hydroxypropanoyl-CoA

Description

Properties

Molecular Formula |

C25H40N7O20P3S |

|---|---|

Molecular Weight |

883.6 g/mol |

IUPAC Name |

(2S)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-hydroxy-4-oxobutanoic acid |

InChI |

InChI=1S/C25H40N7O20P3S/c1-25(2,19(37)22(38)28-4-3-14(34)27-5-6-56-15(35)7-12(33)24(39)40)9-49-55(46,47)52-54(44,45)48-8-13-18(51-53(41,42)43)17(36)23(50-13)32-11-31-16-20(26)29-10-30-21(16)32/h10-13,17-19,23,33,36-37H,3-9H2,1-2H3,(H,27,34)(H,28,38)(H,39,40)(H,44,45)(H,46,47)(H2,26,29,30)(H2,41,42,43)/t12-,13+,17+,18+,19-,23+/m0/s1 |

InChI Key |

HJQWLHMLMCDAEL-ZTGLTYRUSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C[C@@H](C(=O)O)O)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C(=O)O)O)O |

Synonyms |

coenzyme A, malyl- malyl-CoA malyl-coenzyme A |

Origin of Product |

United States |

Foundational & Exploratory

The 3-Hydroxypropionate Bicycle: A Comprehensive Technical Guide to its Discovery, Mechanism, and Experimental Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the 3-hydroxypropionate (B73278) bicycle, a unique autotrophic carbon fixation pathway. It details the historical discovery, the intricate biochemical steps, the key enzymes involved, and their kinetic properties. Furthermore, this guide presents detailed experimental protocols for the characterization of this pathway and discusses its regulation. The information is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and metabolic engineering, as well as for professionals in drug development interested in novel metabolic pathways as potential targets.

Discovery and History

The 3-hydroxypropionate bicycle was first proposed in 1989 by Helge Holo based on studies of the phototrophic green non-sulfur bacterium Chloroflexus aurantiacus. Holo observed that this organism secreted 3-hydroxypropionate during autotrophic growth, suggesting it as a key intermediate in a novel carbon fixation pathway. This was significant because C. aurantiacus did not appear to utilize any of the then-known autotrophic pathways.

Subsequent research, primarily from the laboratory of Georg Fuchs, systematically elucidated the entire cycle. Through a combination of isotope labeling studies, enzymatic assays, and purification and characterization of the involved enzymes, the complete bicyclic nature of the pathway was unraveled. A pivotal moment in understanding the cycle was the identification of the missing steps in the assimilation of glyoxylate (B1226380), a key intermediate, which was published by Zarzycki, Brecht, Müller, and Fuchs in 2009.[1] This work revealed the second cycle of the pathway, completing our understanding of this intricate metabolic route.

The 3-Hydroxypropionate Bicycle: A Detailed Mechanistic Overview

The 3-hydroxypropionate bicycle is a carbon fixation pathway that converts three molecules of bicarbonate (HCO₃⁻) into one molecule of pyruvate (B1213749). The pathway is divided into two interconnected cycles.

Cycle I: Formation of Glyoxylate from Acetyl-CoA

The first cycle begins with the carboxylation of acetyl-CoA and results in the formation of glyoxylate. The key steps are:

-

Acetyl-CoA Carboxylation: Acetyl-CoA is carboxylated by acetyl-CoA carboxylase to form malonyl-CoA. This reaction requires ATP and bicarbonate.

-

Malonyl-CoA Reduction: Malonyl-CoA is reduced by the bifunctional enzyme malonyl-CoA reductase to 3-hydroxypropionate. This two-step reaction utilizes NADPH.

-

3-Hydroxypropionate Conversion to Propionyl-CoA: 3-hydroxypropionate is converted to propionyl-CoA by the trifunctional enzyme propionyl-CoA synthase . This enzyme catalyzes the activation of 3-hydroxypropionate to 3-hydroxypropionyl-CoA, its dehydration to acryloyl-CoA, and the subsequent reduction to propionyl-CoA, using ATP and NADPH.[2][3]

-

Propionyl-CoA Carboxylation: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase to form (S)-methylmalonyl-CoA. This reaction also requires ATP and bicarbonate.

-

Rearrangement to Succinyl-CoA: (S)-methylmalonyl-CoA is first epimerized to (R)-methylmalonyl-CoA by methylmalonyl-CoA epimerase , and then rearranged to succinyl-CoA by the vitamin B₁₂-dependent enzyme methylmalonyl-CoA mutase .

-

Conversion to Malyl-CoA: Succinyl-CoA is converted to (S)-malyl-CoA through a series of reactions involving succinate dehydrogenase , fumarate hydratase , and succinyl-CoA:(S)-malate-CoA transferase .

-

Cleavage of Malyl-CoA: Finally, (S)-malyl-CoA lyase cleaves (S)-malyl-CoA into glyoxylate and acetyl-CoA. The acetyl-CoA is regenerated for the next turn of the cycle, while glyoxylate enters the second cycle.

Cycle II: Assimilation of Glyoxylate and Formation of Pyruvate

The second cycle utilizes the glyoxylate produced in the first cycle and propionyl-CoA to generate pyruvate. The steps are as follows:

-

Condensation of Glyoxylate and Propionyl-CoA: The trifunctional (S)-malyl-CoA/β-methylmalyl-CoA/(S)-citramalyl-CoA (MMC) lyase condenses glyoxylate and propionyl-CoA to form β-methylmalyl-CoA.

-

Dehydration to Mesaconyl-C1-CoA: β-methylmalyl-CoA is dehydrated by mesaconyl-C1-CoA hydratase (β-methylmalyl-CoA dehydratase) to yield mesaconyl-C1-CoA.[4][5][6]

-

Intramolecular CoA Transfer: An intramolecular CoA transferase, mesaconyl-CoA C1-C4 CoA transferase , shifts the CoA group from the C1 to the C4 position, forming mesaconyl-C4-CoA.

-

Hydration to Citramalyl-CoA: Mesaconyl-C4-CoA hydratase hydrates mesaconyl-C4-CoA to form (S)-citramalyl-CoA.

-

Cleavage to Pyruvate and Acetyl-CoA: The trifunctional MMC lyase cleaves (S)-citramalyl-CoA into pyruvate and acetyl-CoA. Pyruvate is the net product of carbon fixation, and acetyl-CoA is regenerated.

Overall Stoichiometry

The net reaction for the synthesis of one molecule of pyruvate from three molecules of bicarbonate is:

3 HCO₃⁻ + 5 ATP + 6 NADPH + 1 quinone → 1 pyruvate + 6 NADP⁺ + 1 quinoneH₂ + 3 ADP + 3 phosphate (B84403) + 2 AMP + 2 pyrophosphate[3]

Key Enzymes and Their Kinetic Properties

The efficient operation of the 3-hydroxypropionate bicycle relies on a set of unique and often multifunctional enzymes. The following table summarizes the available quantitative data for some of the key enzymes from Chloroflexus aurantiacus.

| Enzyme | EC Number | Substrate(s) | Km (µM) | Vmax (µmol min⁻¹ mg⁻¹) or kcat (s⁻¹) | Source(s) |

| Malonyl-CoA Reductase | 1.2.1.75 / 1.1.1.298 | Malonyl-CoA | 30 | 25 s⁻¹ (turnover number per subunit) | [7] |

| NADPH | 25 | [7] | |||

| Propionyl-CoA Synthase | 6.2.1.- / 4.2.1.- / 1.3.1.- | 3-Hydroxypropionate | - | 0.09 (specific activity) | [3] |

| Mesaconyl-CoA Hydratase | 4.2.1.84 | erythro-β-Methylmalyl-CoA | - | 1300 | [4][5] |

| (S)-Malyl-CoA/β-Methylmalyl-CoA/(S)-Citramalyl-CoA Lyase | 4.1.3.24 / 4.1.3.25 | (S)-Malyl-CoA | - | - | |

| β-Methylmalyl-CoA | - | - | |||

| (S)-Citramalyl-CoA | - | - |

Note: Comprehensive kinetic data for all enzymes in the pathway from a single source is limited. The provided data is based on available literature and may vary depending on the experimental conditions.

Experimental Protocols

The characterization of the 3-hydroxypropionate bicycle has relied on a variety of biochemical assays. Below are detailed methodologies for some of the key experiments.

General Considerations

-

Organism: Chloroflexus aurantiacus is the primary model organism for studying this pathway.

-

Cell Growth: For enzyme assays, cells are typically grown autotrophically under anaerobic conditions with light as the energy source and bicarbonate as the carbon source.

-

Cell Extracts: Cell-free extracts are prepared by methods such as sonication or French press, followed by centrifugation to remove cell debris.

Spectrophotometric Enzyme Assays

Many of the dehydrogenase and reductase reactions can be monitored by following the change in absorbance of NAD(P)H at 340 nm.

Protocol for Malonyl-CoA Reductase Activity Assay: [7]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM MOPS-K⁺ buffer (pH 7.0)

-

1 mM Dithiothreitol (DTT)

-

0.2 mM NADPH

-

Cell extract or purified enzyme

-

-

Initiation: Start the reaction by adding malonyl-CoA to a final concentration of 0.1 mM.

-

Measurement: Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 55°C for enzymes from thermophilic C. aurantiacus).

-

Calculation: Calculate the specific activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

Protocol for Malyl-CoA Lyase Activity Assay (Cleavage Direction): [8]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

200 mM MOPS/KOH buffer (pH 7.5)

-

5 mM MgCl₂

-

3.5 mM Phenylhydrazinium chloride

-

Cell extract or purified enzyme

-

-

Initiation: Start the reaction by adding (S)-malyl-CoA to a final concentration of 0.5 mM.

-

Measurement: Monitor the formation of the glyoxylate phenylhydrazone derivative at 324 nm.

-

Calculation: Calculate the activity based on the rate of increase in absorbance.

High-Performance Liquid Chromatography (HPLC) Based Assays

HPLC is essential for detecting and quantifying non-chromophoric intermediates and for assays where spectrophotometric methods are not suitable.

Protocol for Mesaconyl-CoA Hydratase Activity Assay: [4][6]

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.8)

-

Purified recombinant enzyme

-

Substrate (e.g., 1 mM mesaconyl-CoA or 0.5 mM β-methylmalyl-CoA)

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Quenching: Stop the reaction at different time points by adding a quenching agent (e.g., acid).

-

Analysis: Centrifuge to pellet the protein and analyze the supernatant by reverse-phase HPLC (RP-HPLC) using a C18 column.

-

Detection: Monitor the elution of CoA esters by their absorbance at 260 nm.

-

Quantification: Determine the concentration of the product by comparing the peak area to a standard curve.

Visualization of the Pathway

The following diagrams illustrate the key components and flow of the 3-hydroxypropionate bicycle.

The Complete 3-Hydroxypropionate Bicycle

Caption: The complete 3-hydroxypropionate bicycle in Chloroflexus aurantiacus.

Experimental Workflow for Enzyme Activity Measurement

Caption: A generalized workflow for the measurement of enzyme activities in the 3-hydroxypropionate bicycle.

Regulation of the 3-Hydroxypropionate Bicycle

The regulation of the 3-hydroxypropionate bicycle is crucial for the organism to adapt to different growth conditions. While a complete picture of the regulatory network is still emerging, several key aspects have been identified:

-

Transcriptional Regulation: The specific activities of several enzymes of the 3-hydroxypropionate bicycle, including malonyl-CoA reductase and propionyl-CoA synthase, are higher in cells grown autotrophically compared to those grown heterotrophically.[3][7] This suggests that the expression of the genes encoding these enzymes is induced under autotrophic conditions.

-

Allosteric Regulation: Acetyl-CoA carboxylase, a key entry point into the cycle, is a known site of allosteric regulation in many metabolic pathways. While specific allosteric effectors in C. aurantiacus are not fully elucidated, it is likely that intermediates of central metabolism modulate its activity to balance the flux into carbon fixation and other biosynthetic pathways.

Further research is needed to identify the specific transcription factors and allosteric molecules that govern the flux through this elegant carbon fixation pathway.

Conclusion

The discovery and elucidation of the 3-hydroxypropionate bicycle represent a significant advancement in our understanding of microbial carbon metabolism. This intricate pathway, with its unique enzymes and bicyclic nature, highlights the metabolic diversity of the microbial world. This technical guide provides a foundational resource for researchers, offering a detailed overview of the pathway's history, mechanism, and the experimental approaches to study it. A deeper understanding of this cycle not only enriches our knowledge of microbial physiology but may also open new avenues for metabolic engineering and the development of novel antimicrobial agents.

References

- 1. pnas.org [pnas.org]

- 2. The multi-catalytic compartment of propionyl-CoA synthase sequesters a toxic metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propionyl-coenzyme A synthase from Chloroflexus aurantiacus, a key enzyme of the 3-hydroxypropionate cycle for autotrophic CO2 fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mesaconyl-Coenzyme A Hydratase, a New Enzyme of Two Central Carbon Metabolic Pathways in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mesaconyl-coenzyme A hydratase, a new enzyme of two central carbon metabolic pathways in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. l-Malyl-Coenzyme A/β-Methylmalyl-Coenzyme A Lyase Is Involved in Acetate Assimilation of the Isocitrate Lyase-Negative Bacterium Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3S)-3-Carboxy-3-hydroxypropanoyl-CoA: Structure, Stereochemistry, and Biological Significance

This technical guide provides a comprehensive overview of (3S)-3-Carboxy-3-hydroxypropanoyl-CoA, a key intermediate in specialized metabolic pathways. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, enzymatic interactions, and its role in significant biological processes.

Chemical Structure and Stereochemistry

This compound, also known as L-Malyl-CoA, is a vital acyl-CoA derivative. Its chemical formula is C25H40N7O20P3S, with a molecular weight of approximately 883.6 g/mol .[1] The molecule consists of a coenzyme A moiety linked via a thioester bond to a 3-carboxy-3-hydroxypropanoyl group.

The stereochemistry at the third carbon of the propanoyl chain is of the (S) configuration, which is crucial for its specific recognition and catalysis by enzymes. This stereoisomer is functionally related to (S)-malic acid.

Key Structural Features:

-

Coenzyme A (CoA): A complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) triphosphate (ATP). The thiol group of β-mercaptoethylamine forms the reactive thioester linkage.

-

3-Carboxy-3-hydroxypropanoyl group: A four-carbon dicarboxylic acid with a hydroxyl group at the C3 position. The thioester bond is formed with the carboxyl group at the C1 position.

-

(S)-Stereocenter: The chiral center at the C3 position has the (S) configuration, which dictates its biological activity.

Quantitative Data

The following table summarizes the kinetic parameters of malyl-CoA lyase, a key enzyme that metabolizes this compound. This enzyme catalyzes the reversible cleavage of (3S)-malyl-CoA into acetyl-CoA and glyoxylate (B1226380).[2]

| Enzyme | Substrate | K_m (μM) | V_max (U/mg) | Organism |

| Malyl-CoA/beta-methylmalyl-CoA/citramalyl-CoA lyase | (S)-malyl-CoA | 10 | - | Chloroflexus aurantiacus[3] |

| Malyl-CoA/beta-methylmalyl-CoA/citramalyl-CoA lyase | Acetyl-CoA | 360 | - | Chloroflexus aurantiacus[3] |

| Malyl-CoA/beta-methylmalyl-CoA/citramalyl-CoA lyase | Glyoxylate | 2000 | - | Chloroflexus aurantiacus[3] |

| (3S)-Malyl-CoA/β-methylmalyl-CoA lyase (Mcl1) | (3S)-malyl-CoA | 20 | 4.1 | Rhodobacter sphaeroides[4] |

Experimental Protocols

Assay for (3S)-Malyl-CoA Cleavage

This protocol measures the activity of enzymes that cleave (3S)-malyl-CoA, such as malyl-CoA lyase. The formation of acetyl-CoA is monitored.

Materials:

-

(3S)-malyl-CoA solution (e.g., 0.9 mM)

-

MOPS-K+ buffer (200 mM, pH 7.7)

-

MgCl2 solution (10 mM)

-

Enzyme extract or purified enzyme

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a reaction mixture (0.5 ml) containing 200 mM MOPS-K+ buffer (pH 7.7), 10 mM MgCl2, and 0.9 mM L-malyl-CoA.[5]

-

Initiate the reaction by adding the protein sample (e.g., 0.3 mg of cell extract).[5]

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55°C for enzymes from thermophilic organisms).[5]

-

At specific time intervals (e.g., 10 minutes), stop the reaction.

-

Analyze the formation of acetyl-CoA using an HPLC system.[5]

Assay for (3S)-Malyl-CoA Formation

This protocol measures the synthesis of (3S)-malyl-CoA from acetyl-CoA and glyoxylate.

Materials:

-

Acetyl-CoA solution

-

Glyoxylate solution

-

MOPS-KOH buffer (200 mM, pH 7.5)

-

MnCl2 solution (10 mM)

-

Enzyme extract or purified enzyme (e.g., Mcl1)

-

Formic acid (20%)

-

HPLC system

Procedure:

-

Prepare a reaction mixture (0.3 ml) containing 200 mM MOPS-KOH (pH 7.5), 10 mM MnCl2, 1.0 mM acetyl-CoA, and 10 mM glyoxylate.[4]

-

Initiate the reaction by adding the enzyme (e.g., 0.8 to 3.2 μg Mcl1).[4]

-

Incubate the mixture at 30°C.[4]

-

Take samples (50 μl) at various time points and stop the reaction by adding 5 μl of 20% formic acid.[4]

-

Remove precipitated protein by centrifugation.[4]

-

Analyze the formation of (3S)-malyl-CoA by HPLC.[4]

Metabolic Pathways

This compound is a central intermediate in at least two significant carbon fixation pathways found in various microorganisms.

The 3-Hydroxypropionate Bicycle

This pathway is a carbon dioxide fixation route utilized by some photosynthetic bacteria, such as Chloroflexus aurantiacus.[6] The cycle is divided into two parts, with (3S)-malyl-CoA playing a key role in the first part, where it is cleaved to regenerate acetyl-CoA and provide glyoxylate for the second part of the cycle.

The Ethylmalonyl-CoA Pathway

This pathway is another route for acetate (B1210297) assimilation found in various bacteria, including Rhodobacter sphaeroides. In this pathway, (3S)-malyl-CoA is formed from the condensation of acetyl-CoA and glyoxylate, catalyzed by (3S)-malyl-CoA lyase. It is then hydrolyzed to malate and Coenzyme A.

References

- 1. This compound | C25H40N7O20P3S | CID 11966145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Malyl-CoA lyase - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. The Apparent Malate Synthase Activity of Rhodobacter sphaeroides Is Due to Two Paralogous Enzymes, (3S)-Malyl-Coenzyme A (CoA)/β-Methylmalyl-CoA Lyase and (3S)- Malyl-CoA Thioesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-Hydroxypropionate bicycle - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to (3S)-3-Carboxy-3-hydroxypropanoyl-CoA: Synonyms, Metabolism, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (3S)-3-Carboxy-3-hydroxypropanoyl-CoA, a key metabolic intermediate. The document covers its nomenclature, role in significant biochemical pathways, quantitative data on enzyme kinetics and cellular concentrations, and detailed experimental protocols relevant to its study.

Nomenclature and Synonyms

This compound is known by several synonyms in scientific literature and biochemical databases. A comprehensive list of these alternative names and identifiers is provided in Table 1 to facilitate accurate literature searches and cross-referencing.

| Synonym | Source/Database | Identifier |

|---|---|---|

| L-Malyl-CoA | Depositor-Supplied Synonym | - |

| (S)-Malyl-CoA | Depositor-Supplied Synonym | - |

| (3S)-3-Carboxy-3-hydroxypropanoyl-coenzyme A | Depositor-Supplied Synonym | - |

| (3S)-3-carboxy-3-hydroxypropionyl-coenzyme A | Depositor-Supplied Synonym | - |

| (3S)-3-Carboxy-3-hydroxypropionyl-CoA | Depositor-Supplied Synonym | - |

| ChEBI ID | ChEBI | CHEBI:15454 |

| PubChem CID | PubChem | 11966145 |

| KEGG ID | KEGG | C04348 |

| LIPID MAPS ID | LIPID MAPS | LMFA07050115 |

Metabolic Significance

This compound, commonly referred to as L-malyl-CoA, is a crucial intermediate in specialized carbon fixation pathways found in certain microorganisms. It is not a component of central metabolism in eukaryotes but plays a vital role in the autotrophic growth of various bacteria and archaea.

The 3-Hydroxypropionate (B73278) Bicycle

In organisms such as the green non-sulfur bacterium Chloroflexus aurantiacus, this compound is a key intermediate in the 3-hydroxypropionate bicycle, a pathway for autotrophic CO2 fixation.[1][2] In this cycle, acetyl-CoA is carboxylated to malonyl-CoA, which is then reduced to 3-hydroxypropionate. Further reactions lead to the formation of propionyl-CoA, which is subsequently carboxylated to methylmalonyl-CoA. This is then converted to succinyl-CoA, which enters a series of reactions leading to the formation of L-malyl-CoA. The cycle is completed by the cleavage of L-malyl-CoA by malyl-CoA lyase to regenerate acetyl-CoA and produce glyoxylate (B1226380), which is then used for biomass synthesis.[1][2][3]

The Dicarboxylate/4-Hydroxybutyrate Cycle

This compound is also an intermediate in the dicarboxylate/4-hydroxybutyrate cycle, another carbon fixation pathway found in some anaerobic archaea.[4][5] This pathway involves the reductive carboxylation of acetyl-CoA to pyruvate, which is then converted to succinyl-CoA. Succinyl-CoA is subsequently reduced to 4-hydroxybutyrate, which is then converted back to two molecules of acetyl-CoA, one of which is used for biosynthesis. The conversion of succinyl-CoA involves its transformation to malyl-CoA.

Quantitative Data

Quantitative understanding of the biochemical reactions involving this compound is essential for metabolic modeling and drug development.

Enzyme Kinetics

The primary enzyme responsible for the metabolism of this compound is malyl-CoA lyase (EC 4.1.3.24).[6] This enzyme catalyzes the reversible cleavage of L-malyl-CoA to acetyl-CoA and glyoxylate. Kinetic parameters for this enzyme from different organisms are summarized in Table 2.

| Organism | Substrate | Km (µM) | Vmax or Specific Activity | Reference |

|---|---|---|---|---|

| Chloroflexus aurantiacus | (S)-malyl-CoA | 10 | - | |

| (2R,3S)-beta-methylmalyl-CoA | 89 | - | ||

| acetyl-CoA | 360 | - | ||

| propionyl-CoA | 1200 | - | ||

| glyoxylate | 2000 | - | ||

| Rhodobacter capsulatus | l-malyl-CoA | - | 15 U/mg (with Mg2+), 25 U/mg (with Mn2+) | [7] |

Intracellular Concentrations

The intracellular concentration of this compound can vary depending on the organism and its metabolic state. While specific data for this particular CoA ester is scarce, studies on the broader acyl-CoA pool provide context. For instance, in Streptomyces albus, acetyl-CoA is the most abundant CoA thioester (up to 230 nmol/g), followed by succinyl-CoA and malonyl-CoA.[8] In Yarrowia lipolytica grown on glucose, the malonyl-CoA concentration is around 19 nmol/g.[8] These values highlight the dynamic nature of the acyl-CoA pool, which is tightly regulated based on the available carbon source and the metabolic demands of the cell.

Experimental Protocols

The study of this compound requires reliable methods for its synthesis, purification, and quantification.

Enzymatic Synthesis of this compound (L-Malyl-CoA)

This protocol is adapted from the enzymatic synthesis of malyl-CoA for substrate specificity studies.[9]

Materials:

-

(3S)-Malyl-CoA/β-methylmalyl-CoA lyase (Mcl1)

-

Tris-HCl buffer (pH 7.8)

-

MnCl₂

-

Glyoxylate

-

Acetyl-CoA

-

Formic acid (20%)

-

Preparative HPLC system

Procedure:

-

Prepare a reaction mixture containing 36 mM Tris-HCl (pH 7.8), 4 mM MnCl₂, 10 mM glyoxylate, and 4 mM acetyl-CoA.

-

Add purified Mcl1 enzyme (e.g., 0.4 mg) to initiate the reaction.

-

Incubate the reaction mixture at 30°C for 75 minutes.

-

Stop the reaction by adding 100 µl of 20% formic acid. This also helps to prevent the hydrolysis of the newly synthesized malyl-CoA.

-

Purify the (3S)-malyl-CoA from the reaction mixture using preparative HPLC.

Assay for Malyl-CoA Lyase Activity

This spectrophotometric assay measures the cleavage of L-malyl-CoA by monitoring the formation of the glyoxylate phenylhydrazone derivative.[7]

Materials:

-

MOPS/KOH buffer (200 mM, pH 7.5)

-

MgCl₂ (5 mM)

-

Phenylhydrazinium chloride (3.5 mM)

-

L-malyl-CoA (0.5 mM)

-

Enzyme sample (cell extract or purified enzyme)

-

Spectrophotometer

Procedure:

-

Prepare a standard assay mixture (0.5 ml) containing 200 mM MOPS/KOH (pH 7.5), 5 mM MgCl₂, and 3.5 mM phenylhydrazinium chloride.

-

Add the enzyme sample to the mixture.

-

Initiate the reaction by adding 0.5 mM L-malyl-CoA.

-

Immediately monitor the increase in absorbance at 324 nm, which corresponds to the formation of the glyoxylate phenylhydrazone derivative.

-

Calculate the enzyme activity based on the rate of absorbance change.

Purification of Recombinant Malyl-CoA Lyase

This protocol describes the purification of recombinant L-malyl-CoA lyase from E. coli.[4]

Materials:

-

E. coli cell paste expressing the recombinant enzyme

-

MOPS-K⁺ buffer (20 mM, pH 7.6) containing 10% glycerol

-

DEAE-Sepharose Fast Flow column

-

Phenyl-Sepharose HP column

-

Gel filtration column (e.g., Superdex 200)

-

KCl solutions of varying concentrations

Procedure:

-

Cell Lysis and Heat Precipitation: Resuspend the E. coli cell paste and lyse the cells. Heat the cell extract at 65°C for 20 minutes to precipitate host proteins, followed by centrifugation.

-

DEAE-Sepharose Chromatography: Load the supernatant onto a DEAE-Sepharose column equilibrated with MOPS-K⁺ buffer. Elute the enzyme with a linear gradient of KCl.

-

Phenyl-Sepharose Chromatography: Pool the active fractions and apply them to a Phenyl-Sepharose column. Elute with a decreasing gradient of KCl.

-

Gel Filtration: As a final purification step, apply the concentrated active fractions to a gel filtration column equilibrated with MOPS-K⁺ buffer containing 150 mM KCl.

-

Pool the purified, active fractions and store at -80°C.

Conclusion

This compound is a metabolite of significant interest in the field of microbial metabolism and carbon fixation. A clear understanding of its nomenclature, metabolic roles, and the enzymes that govern its transformations is crucial for researchers in microbiology, biochemistry, and biotechnology. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into this important molecule and its associated pathways, potentially paving the way for applications in metabolic engineering and the development of novel antimicrobial strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters | MDPI [mdpi.com]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Studies on chemical and enzymatic synthesis of maleyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Malyl-CoA lyase - Wikipedia [en.wikipedia.org]

- 7. l-Malyl-Coenzyme A/β-Methylmalyl-Coenzyme A Lyase Is Involved in Acetate Assimilation of the Isocitrate Lyase-Negative Bacterium Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 9. The Apparent Malate Synthase Activity of Rhodobacter sphaeroides Is Due to Two Paralogous Enzymes, (3S)-Malyl-Coenzyme A (CoA)/β-Methylmalyl-CoA Lyase and (3S)- Malyl-CoA Thioesterase - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Crossroads of (S)-Malyl-CoA in Autotrophic Bacteria: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: (S)-malyl-CoA is a pivotal thioester intermediate in several autotrophic carbon fixation pathways, positioning it at a critical metabolic nexus. Unlike the canonical Calvin-Benson-Bassham cycle, pathways utilizing (S)-malyl-CoA represent alternative strategies for converting inorganic carbon into the building blocks of life. This technical guide provides an in-depth exploration of the metabolic routes involving (S)-malyl-CoA in autotrophic bacteria, with a focus on the 3-hydroxypropionate (B73278) bi-cycle and the ethylmalonyl-CoA pathway. We present quantitative enzymatic data, detailed experimental protocols for pathway analysis, and clear visual diagrams to facilitate a comprehensive understanding for researchers in metabolic engineering and drug discovery.

Core Metabolic Pathways Involving (S)-Malyl-CoA

(S)-malyl-CoA is a key intermediate in at least two major carbon fixation or assimilation pathways in autotrophic and methylotrophic bacteria that lack a functional glyoxylate (B1226380) cycle. These pathways provide alternative routes for the production of essential C4 metabolites.

The 3-Hydroxypropionate Bi-Cycle

Observed in phototrophic bacteria like Chloroflexus aurantiacus, the 3-hydroxypropionate bi-cycle is a complex pathway for autotrophic CO2 fixation.[1][2] It consists of two interconnected cycles. In the first cycle, two molecules of bicarbonate are fixed to generate glyoxylate.[2][3] Succinyl-CoA is converted to (S)-malyl-CoA, which is then cleaved by the multifunctional enzyme (S)-malyl-CoA lyase.[3][4] This cleavage regenerates acetyl-CoA, the cycle's starting molecule, and releases glyoxylate, the product of the first cycle.[3] The glyoxylate then enters a second assimilation cycle.[2]

The Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA (EMC) pathway is an anaplerotic sequence that serves to replenish tricarboxylic acid (TCA) cycle intermediates. It is essential for the assimilation of C2 compounds like acetate (B1210297) in many bacteria, such as Rhodobacter sphaeroides, that lack isocitrate lyase, the key enzyme of the glyoxylate cycle.[5][6] In this pathway, the condensation of acetyl-CoA and glyoxylate to form malate (B86768) is a two-step process.[6][7] First, (S)-malyl-CoA lyase catalyzes the Claisen condensation of acetyl-CoA and glyoxylate to produce (S)-malyl-CoA.[7] Subsequently, a specific (3S)-malyl-CoA thioesterase hydrolyzes the thioester bond, releasing malate and free Coenzyme A.[7][8] This two-enzyme system effectively replaces the function of the single malate synthase enzyme found in the glyoxylate cycle.[6]

Key Enzymes in (S)-Malyl-CoA Metabolism

Two enzymes are paramount in governing the synthesis and cleavage of (S)-malyl-CoA in these pathways.

-

(S)-Malyl-CoA Lyase (EC 4.1.3.24): This enzyme catalyzes the reversible carbon-carbon bond cleavage of (3S)-malyl-CoA into acetyl-CoA and glyoxylate.[9] In many bacteria, this enzyme is promiscuous. For example, the Mcl1 enzyme in Rhodobacter sphaeroides not only condenses acetyl-CoA and glyoxylate but also cleaves β-methylmalyl-CoA.[7] Similarly, the lyase in Chloroflexus aurantiacus is trifunctional, acting on (S)-malyl-CoA, β-methylmalyl-CoA, and (S)-citramalyl-CoA.[4] This multifunctionality is a key feature of the 3-hydroxypropionate bi-cycle.[10]

-

(3S)-Malyl-CoA Thioesterase: This enzyme is a specific hydrolase that acts on (S)-malyl-CoA, releasing malate and CoA. Its role is crucial in the EMC pathway, where it ensures the reaction proceeds towards malate formation, thereby pulling the thermodynamic equilibrium of the pathway.[6][8] The identification of this enzyme, Mcl2 in R. sphaeroides, distinguished it as a new class of thioesterase, distinct from the lyase (Mcl1) despite being a paralog.[6][7]

Quantitative Data on Key Enzymes

The kinetic properties of enzymes involved in (S)-malyl-CoA metabolism are essential for metabolic modeling and engineering efforts. The data, while not exhaustive across all autotrophs, provides insight into enzyme efficiency and substrate affinity.

| Enzyme | Organism | Substrate(s) | Km | Vmax or kcat | Conditions | Reference |

| (S)-Malyl-CoA Lyase | Rhodobacter capsulatus | Glyoxylate | 0.04 mM | 25 U/mg (Mn²⁺) | 25°C, pH 8.0 | [11] |

| Acetyl-CoA | 0.05 mM | [11] | ||||

| Succinate-CoA Ligase (SucCD) | Escherichia coli | L-Malate | 2.5 mM | 10-21% of succinate (B1194679) activity | 30°C, pH 7.8 | [12] |

| D-Malate | 3.6 mM | [12] | ||||

| Acetyl-CoA Carboxylase (ACC) | Rat Liver | Acetyl-CoA | 23 µM | 1.8 U/mg | 37°C, pH 7.5 | [13] |

| ATP | 60 µM | [13] | ||||

| HCO₃⁻ | 1.1 mM | [13] |

Note: Data for enzymes directly producing or consuming (S)-malyl-CoA in many autotrophs is limited in the literature. The provided data for SucCD demonstrates the potential for related enzymes to act on malate to form malyl-CoA, and ACC data is included as it initiates many carbon fixation pathways involving malonyl-CoA, a related intermediate.

Experimental Protocols

Characterizing the metabolic pathway of (S)-malyl-CoA requires robust experimental methodologies, from enzyme characterization to metabolite quantification.

Expression, Purification, and Kinetic Analysis of (S)-Malyl-CoA Lyase

This protocol outlines a general workflow for characterizing a putative (S)-malyl-CoA lyase from an autotrophic bacterium.

References

- 1. 3-Hydroxypropionate bicycle - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Ecological Aspects of the Distribution of Different Autotrophic CO2 Fixation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Ethylmalonyl-CoA Pathway Is Used in Place of the Glyoxylate Cycle by Methylobacterium extorquens AM1 during Growth on Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Apparent Malate Synthase Activity of Rhodobacter sphaeroides Is Due to Two Paralogous Enzymes, (3S)-Malyl-Coenzyme A (CoA)/β-Methylmalyl-CoA Lyase and (3S)- Malyl-CoA Thioesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The apparent malate synthase activity of Rhodobacter sphaeroides is due to two paralogous enzymes, (3S)-Malyl-coenzyme A (CoA)/{beta}-methylmalyl-CoA lyase and (3S)- Malyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Malyl-CoA lyase - Wikipedia [en.wikipedia.org]

- 10. Biological carbon fixation - Wikipedia [en.wikipedia.org]

- 11. l-Malyl-Coenzyme A/β-Methylmalyl-Coenzyme A Lyase Is Involved in Acetate Assimilation of the Isocitrate Lyase-Negative Bacterium Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Synthesis of (3S)-3-Carboxy-3-hydroxypropanoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Synthesis Pathways and Key Enzymatic Players

(3S)-3-Carboxy-3-hydroxypropanoyl-CoA, a crucial intermediate in various metabolic pathways, is primarily synthesized through the action of two key enzymes: Malyl-CoA lyase and Malate-CoA ligase . While these are the principal catalysts, some promiscuous activity has also been noted in other enzymes, such as succinate-CoA ligase. This guide delves into the technical details of these enzymatic processes, providing a comprehensive resource for researchers in the field.

The synthesis of this compound, also known as L-Malyl-CoA, is a critical step in the carbon assimilation pathways of various microorganisms. Understanding the enzymes responsible for its formation is paramount for applications in metabolic engineering and drug development.

Key Enzymes in this compound Synthesis

Two primary enzymes are recognized for their role in the synthesis of this compound:

-

Malyl-CoA lyase (EC 4.1.3.24): This enzyme catalyzes the reversible cleavage of this compound into acetyl-CoA and glyoxylate (B1226380).[1] In the synthetic direction, it facilitates the condensation of acetyl-CoA and glyoxylate to form this compound.[2][3] This bifunctional nature allows it to participate in different metabolic contexts, such as the 3-hydroxypropionate (B73278) bi-cycle in Chloroflexus aurantiacus and the ethylmalonyl-CoA pathway in Rhodobacter sphaeroides.[2]

-

Malate-CoA ligase (EC 6.2.1.9): Also known as malyl-CoA synthetase, this enzyme catalyzes the ATP-dependent ligation of L-malate and Coenzyme A to form this compound, ADP, and phosphate.[4][5][6] This enzyme is particularly important in the serine cycle for C1 compound assimilation in methylotrophs.[7][8]

-

Succinate-CoA ligase (EC 6.2.1.4 and 6.2.1.5): While their primary role is in the citric acid cycle, certain succinate-CoA ligases have been shown to exhibit promiscuous activity towards malate (B86768), converting it to malyl-CoA.[7][9] This activity is typically lower than their affinity for succinate (B1194679).

Quantitative Data on Enzyme Kinetics

The following tables summarize the available kinetic parameters for the key enzymes involved in this compound synthesis.

Table 1: Michaelis-Menten Constants (Km) for Malyl-CoA Lyase

| Substrate | Organism | Km Value | Reference |

| (2S)-4-Malyl-CoA | Pseudomonas AM1 | 6.6 x 10-5 M | [10] |

| Acetyl-CoA | Pseudomonas AM1 | 1.5 x 10-5 M | [10] |

| Glyoxylate | Pseudomonas AM1 | 1.7 x 10-3 M | [10] |

| Mg2+ | Pseudomonas AM1 | 1.2 x 10-3 M | [10] |

Table 2: Michaelis-Menten Constants (Km) for Succinate-CoA Ligases with Malate as a Substrate

| Enzyme Source | Substrate | Km Value (mM) | Reference |

| Escherichia coli | L-Malate | 2.5 - 3.6 | [7][9] |

| Advenella mimigardefordensis DPN7T | L-Malate | 2.5 - 3.6 | [7][9] |

| Alcanivorax borkumensis SK2 | L-Malate | 2.5 - 3.6 | [7][9] |

| Escherichia coli | D-Malate | 3.6 - 4.2 | [7][9] |

| Advenella mimigardefordensis DPN7T | D-Malate | 3.6 - 4.2 | [7][9] |

| Alcanivorax borkumensis SK2 | D-Malate | 3.6 - 4.2 | [7][9] |

Metabolic Pathways Involving this compound Synthesis

The synthesis of this compound is integral to several metabolic pathways, primarily for carbon assimilation.

Fig. 1: Key metabolic pathways for this compound synthesis.

Experimental Protocols

Purification of Recombinant L-Malyl-CoA Lyase from E. coli

This protocol describes the purification of recombinant L-malyl-CoA lyase from E. coli expressing the gene from Chloroflexus aurantiacus.[11]

1. Cell Lysis and Heat Precipitation:

- Resuspend 25 g (wet weight) of E. coli cells in a suitable buffer.

- Perform cell lysis using a French press or sonication.

- Centrifuge the lysate at 100,000 x g to obtain the cell extract (supernatant).

- Incubate the cell extract at 65°C for 20 minutes to precipitate heat-labile E. coli proteins.

- Centrifuge again at 100,000 x g for 60 minutes at 4°C to remove the precipitated proteins.

2. DEAE-Sepharose Fast Flow Chromatography:

- Load the supernatant from the heat precipitation step onto a DEAE-Sepharose Fast Flow column equilibrated with 20 mM MOPS-K+ buffer (pH 7.6) containing 10% (v/v) glycerol (B35011).

- Wash the column with the equilibration buffer.

- Elute the bound proteins with a linear gradient of KCl (e.g., 0 to 500 mM) in the same buffer.

- Collect fractions and assay for L-malyl-CoA lyase activity.

3. Gel Filtration Chromatography:

- Pool the active fractions from the DEAE-Sepharose column and concentrate them.

- Load the concentrated sample onto a gel filtration column (e.g., Superdex 200) equilibrated with 20 mM MOPS-K+ buffer (pH 7.6) containing 10% (v/v) glycerol and 150 mM KCl.

- Elute the protein with the same buffer.

- Collect fractions and pool those with high L-malyl-CoA lyase activity.

- Store the purified enzyme at -80°C.

Enzyme Assay for Malyl-CoA Lyase (Cleavage Direction)

This assay measures the cleavage of this compound to acetyl-CoA and glyoxylate.[8]

Principle: The formation of glyoxylate is monitored spectrophotometrically by its reaction with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which absorbs at 324 nm.

Reagents:

-

Assay buffer: 200 mM MOPS/KOH, pH 7.5

-

50 mM MgCl2

-

35 mM Phenylhydrazinium chloride

-

10 mM this compound (L-Malyl-CoA)

-

Purified enzyme or cell extract

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

400 µL Assay buffer

-

50 µL 50 mM MgCl2

-

50 µL 35 mM Phenylhydrazinium chloride

-

Enzyme solution

-

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C or 55°C for thermophilic enzymes).

-

Initiate the reaction by adding 50 µL of 10 mM this compound.

-

Monitor the increase in absorbance at 324 nm over time.

-

Calculate the enzyme activity using the molar extinction coefficient of glyoxylate phenylhydrazone (ε324 = 17,000 M-1 cm-1).

Fig. 2: Experimental workflow for the malyl-CoA lyase cleavage assay.

Enzyme Assay for Malate-CoA Ligase

This assay measures the formation of this compound from L-malate and CoA, coupled to the oxidation of NADH.[7][12]

Principle: The ADP formed in the ligase reaction is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that consumes NADH, leading to a decrease in absorbance at 340 nm.

Reagents:

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

10 mM L-Malate

-

4 mM ATP

-

1 mM CoA

-

70 mM MgCl2

-

20 mM Phosphoenolpyruvate (PEP)

-

1 mM NADH

-

Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) auxiliary enzymes

-

Purified enzyme or cell extract

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

Assay buffer

-

MgCl2

-

ATP

-

CoA

-

PEP

-

NADH

-

PK/LDH

-

Enzyme solution

-

-

Pre-incubate the mixture at 30°C.

-

Initiate the reaction by adding L-malate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH (ε340 = 6,220 M-1 cm-1).

Fig. 3: Coupled enzyme assay for malate-CoA ligase activity.

References

- 1. Malyl-CoA lyase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The apparent malate synthase activity of Rhodobacter sphaeroides is due to two paralogous enzymes, (3S)-Malyl-coenzyme A (CoA)/{beta}-methylmalyl-CoA lyase and (3S)- Malyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Malate—CoA ligase - Wikipedia [en.wikipedia.org]

- 5. enzyme-database.org [enzyme-database.org]

- 6. EC 6.2.1.9 - malate--CoA ligase. [ebi.ac.uk]

- 7. Novel Characteristics of Succinate Coenzyme A (Succinate-CoA) Ligases: Conversion of Malate to Malyl-CoA and CoA-Thioester Formation of Succinate Analogues In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. l-Malyl-Coenzyme A/β-Methylmalyl-Coenzyme A Lyase Is Involved in Acetate Assimilation of the Isocitrate Lyase-Negative Bacterium Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel characteristics of succinate coenzyme A (Succinate-CoA) ligases: conversion of malate to malyl-CoA and CoA-thioester formation of succinate analogues in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. journals.asm.org [journals.asm.org]

- 12. journals.asm.org [journals.asm.org]

The Pivotal Role of Malyl-CoA Lyase in Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malyl-CoA lyase (EC 4.1.3.24) is a versatile and crucial enzyme in the carbon metabolism of numerous microorganisms. It catalyzes the reversible cleavage of (S)-malyl-CoA to acetyl-CoA and glyoxylate (B1226380), a key reaction that links various metabolic pathways. This technical guide provides an in-depth exploration of the biological functions of malyl-CoA lyase, its mechanistic details, and its significance in diverse metabolic contexts. We present a comprehensive overview of its role in the 3-hydroxypropionate (B73278) bi-cycle, the ethylmalonyl-CoA pathway, the serine cycle, and the methylaspartate cycle. Furthermore, this guide offers a compilation of quantitative data on the enzyme's kinetic properties, detailed experimental protocols for its study, and visualizations of the metabolic pathways and experimental workflows. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development who are interested in the intricacies of microbial carbon metabolism and potential enzymatic targets.

Introduction

Malyl-CoA lyase is a carbon-carbon bond lyase that plays a central role in the assimilation and metabolism of one- and two-carbon compounds in a variety of bacteria and archaea.[1] The enzyme is a member of the citrate (B86180) lyase-like superfamily and is typically dependent on a divalent metal ion, such as Mg²⁺, for its catalytic activity.[1] Its ability to reversibly catalyze the cleavage of (S)-malyl-CoA into acetyl-CoA and glyoxylate positions it at the crossroads of several essential metabolic pathways, enabling organisms to synthesize key cellular building blocks from simple carbon sources.[1][2]

This guide will delve into the multifaceted functions of malyl-CoA lyase, highlighting its promiscuity in some organisms where it can act on other substrates like β-methylmalyl-CoA and (S)-citramalyl-CoA.[3] Understanding the structure, function, and regulation of this enzyme is not only fundamental to comprehending microbial physiology but also holds potential for applications in metabolic engineering and as a target for novel antimicrobial agents.

Biological Functions in Key Metabolic Pathways

Malyl-CoA lyase is a key player in at least four distinct carbon fixation and assimilation pathways:

The 3-Hydroxypropionate Bi-cycle

In autotrophic organisms like the green non-sulfur bacterium Chloroflexus aurantiacus, malyl-CoA lyase is a trifunctional enzyme essential for the 3-hydroxypropionate bi-cycle, a pathway for carbon dioxide fixation.[3] In the first cycle, the enzyme catalyzes the cleavage of (S)-malyl-CoA to acetyl-CoA and glyoxylate.[3] In the second cycle, it demonstrates its versatility by catalyzing two additional reactions: the condensation of glyoxylate with propionyl-CoA to form β-methylmalyl-CoA, and the cleavage of (S)-citramalyl-CoA to pyruvate (B1213749) and acetyl-CoA.[1]

The Ethylmalonyl-CoA Pathway

In bacteria such as Rhodobacter sphaeroides, which lack isocitrate lyase for a functional glyoxylate cycle, the ethylmalonyl-CoA pathway is employed for the assimilation of C2 compounds like acetate (B1210297).[4] In this pathway, malyl-CoA lyase works in the condensation direction, synthesizing (S)-malyl-CoA from acetyl-CoA and glyoxylate.[4] Some organisms possess a bifunctional malyl-CoA/β-methylmalyl-CoA lyase that also catalyzes the cleavage of β-methylmalyl-CoA to propionyl-CoA and glyoxylate within this pathway.[5]

The Serine Cycle

Methylotrophic bacteria, such as Methylobacterium extorquens, utilize the serine cycle to assimilate C1 compounds like methane (B114726) and methanol.[1] Malyl-CoA lyase is integral to this pathway, where it cleaves malyl-CoA to generate acetyl-CoA and glyoxylate. The glyoxylate is then used to regenerate the initial C1 acceptor molecule, glycine.[6]

The Methylaspartate Cycle

In some haloarchaea, such as Haloarcula hispanica, the methylaspartate cycle is the operative pathway for acetate assimilation.[7] Within this cycle, a malyl-CoA-forming malate (B86768) synthase, which is a type of malyl-CoA lyase, catalyzes the condensation of acetyl-CoA and glyoxylate to produce malyl-CoA.[7][8] This is a key step in the conversion of acetate into central metabolites.

Quantitative Data on Malyl-CoA Lyase

The following tables summarize the known quantitative data for malyl-CoA lyase from various organisms.

Table 1: Kinetic Parameters of Malyl-CoA Lyase

| Organism | Substrate | Km (μM) | Reference(s) |

| Chloroflexus aurantiacus | (S)-malyl-CoA | 10 | [9] |

| (2R,3S)-β-methylmalyl-CoA | 89 | [9] | |

| Acetyl-CoA | 360 | [9] | |

| Propionyl-CoA | 1200 | [9] | |

| Glyoxylate | 2000 | [9] | |

| Rhodobacter capsulatus | (S)-malyl-CoA | 15 | [10] |

| erythro-β-Methylmalyl-CoA | 21 | [10] | |

| Acetyl-CoA | 140 | [10] | |

| Glyoxylate | 1200 | [10] | |

| Haloarcula hispanica | Glyoxylate | 100-2000 (depending on the enzyme) | [8] |

| Acetyl-CoA | - | - | |

| (S)-malyl-CoA | 50-100 (for thioesterase) | [8] |

Table 2: Specific Activities and Optimal Conditions for Malyl-CoA Lyase

| Organism | Reaction | Specific Activity (U/mg) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Chloroflexus aurantiacus | - | - | 7.1 | 70 | [9] |

| Rhodobacter capsulatus | (S)-malyl-CoA cleavage | 18 ± 1 | - | - | [10] |

| erythro-β-Methylmalyl-CoA cleavage | 5.7 ± 0.2 | - | - | [10] | |

| Acetyl-CoA + glyoxylate condensation | 37 ± 1 | - | - | [10] | |

| Propionyl-CoA + glyoxylate condensation | 28 | - | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study malyl-CoA lyase.

Enzyme Activity Assays

This assay measures the cleavage of malyl-CoA by monitoring the formation of the glyoxylate phenylhydrazone derivative.

-

Prepare the reaction mixture (0.5 mL):

-

200 mM MOPS/KOH buffer, pH 7.5

-

5 mM MgCl₂

-

3.5 mM phenylhydrazinium chloride

-

0.25 mM (S)-malyl-CoA

-

-

Initiate the reaction by adding the purified enzyme or cell extract.

-

Monitor the increase in absorbance at 324 nm (ε = 17,000 M⁻¹cm⁻¹ for glyoxylate phenylhydrazone).[6]

-

Calculate the specific activity based on the rate of absorbance change and the protein concentration.

This assay measures the formation of malyl-CoA by coupling its synthesis to its hydrolysis by citrate synthase, which releases free CoA. The released CoA is then quantified using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Prepare the reaction mixture (0.5 mL):

-

200 mM MOPS/KOH buffer, pH 7.5

-

5 mM MgCl₂

-

0.25 mM DTNB

-

1 mM acetyl-CoA

-

10 units of citrate synthase

-

-

Add the purified enzyme or cell extract.

-

Start the reaction by adding 10 mM glyoxylate.

-

Monitor the increase in absorbance at 412 nm (ε = 13,600 M⁻¹cm⁻¹) due to the formation of the CoA-DTNB adduct.[6]

-

Calculate the specific activity.

This method directly measures the formation of malyl-CoA.

-

Prepare the reaction mixture (e.g., 100 μL):

-

100 mM Tris-HCl buffer, pH 7.8

-

5 mM MgCl₂

-

10 mM glyoxylate

-

1 mM acetyl-CoA

-

-

Add the enzyme and incubate at the desired temperature.

-

Stop the reaction at different time points by adding an acid (e.g., formic acid).

-

Analyze the samples by reverse-phase HPLC to quantify the amount of malyl-CoA formed.[10]

Purification of Recombinant Malyl-CoA Lyase

This protocol describes the purification of His-tagged recombinant malyl-CoA lyase expressed in E. coli.

-

Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF) and lyse the cells by sonication or French press.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes) to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing: Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged malyl-CoA lyase with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Dialysis/Buffer Exchange: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).

-

Purity Assessment: Analyze the purified protein by SDS-PAGE.

Visualizations

Metabolic Pathways

The following diagrams illustrate the central role of malyl-CoA lyase in different metabolic pathways.

Caption: Metabolic pathways involving malyl-CoA lyase.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the characterization of malyl-CoA lyase.

Caption: Experimental workflow for malyl-CoA lyase characterization.

Regulation of Malyl-CoA Lyase

The activity of malyl-CoA lyase is regulated at both the genetic and enzymatic levels to meet the metabolic needs of the cell. In organisms like Rhodobacter capsulatus, the expression of the malyl-CoA lyase gene (mcl1) is significantly upregulated when grown on acetate compared to glucose, indicating transcriptional regulation in response to the available carbon source.[6] This ensures that the enzyme is synthesized when the ethylmalonyl-CoA pathway is required for acetate assimilation.

At the enzymatic level, malyl-CoA lyase activity is dependent on divalent cations, with Mn²⁺ and Mg²⁺ being the most effective cofactors.[10] The enzyme is inhibited by chelating agents like EDTA, which sequester these essential metal ions.[10] Oxalate has also been identified as an inhibitor of malyl-CoA lyase.[9] While detailed allosteric regulation mechanisms are not yet fully elucidated for all forms of the enzyme, the reversible nature of the reaction it catalyzes allows for control of metabolic flux based on the relative concentrations of substrates and products.

Relevance to Drug Development

The absence of the metabolic pathways in which malyl-CoA lyase participates, such as the ethylmalonyl-CoA pathway and the 3-hydroxypropionate bi-cycle, in humans makes this enzyme a potentially attractive target for the development of novel antimicrobial agents.[5] Inhibiting malyl-CoA lyase in pathogenic bacteria that rely on these pathways for carbon assimilation could selectively disrupt their growth and survival without affecting the host.

For instance, targeting the ethylmalonyl-CoA pathway in pathogens that lack a functional glyoxylate cycle could be a promising strategy. A specific inhibitor of malyl-CoA lyase would block the assimilation of two-carbon compounds, which can be important carbon sources during infection. Further research into the structural and mechanistic differences between microbial malyl-CoA lyases and any potential human homologs will be crucial for the design of specific and effective inhibitors.

Conclusion

Malyl-CoA lyase is a remarkably versatile enzyme that sits (B43327) at the heart of several key carbon metabolism pathways in a diverse range of microorganisms. Its ability to catalyze the reversible cleavage and condensation of acyl-CoA thioesters allows for metabolic flexibility and adaptation to different carbon sources. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into this important enzyme. A deeper understanding of its structure, function, and regulation will not only advance our knowledge of microbial biochemistry but may also pave the way for the development of novel therapeutic strategies. The continued exploration of malyl-CoA lyase and its associated pathways promises to yield valuable insights into the intricate world of microbial metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Malyl-CoA lyase - Wikipedia [en.wikipedia.org]

- 3. L-Malyl-coenzyme A lyase/beta-methylmalyl-coenzyme A lyase from Chloroflexus aurantiacus, a bifunctional enzyme involved in autotrophic CO(2) fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The apparent malate synthase activity of Rhodobacter sphaeroides is due to two paralogous enzymes, (3S)-Malyl-coenzyme A (CoA)/{beta}-methylmalyl-CoA lyase and (3S)- Malyl-CoA thioesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. l-Malyl-Coenzyme A/β-Methylmalyl-Coenzyme A Lyase Is Involved in Acetate Assimilation of the Isocitrate Lyase-Negative Bacterium Rhodobacter capsulatus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Malate Synthase and β-Methylmalyl Coenzyme A Lyase Reactions in the Methylaspartate Cycle in Haloarcula hispanica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

The Role of (3S)-3-Carboxy-3-hydroxypropanoyl-CoA in Crenarchaeota Metabolism: A Technical Guide

Abstract

This technical guide provides an in-depth examination of carbon fixation in Crenarchaeota, with a specific focus on clarifying the role of (3S)-3-Carboxy-3-hydroxypropanoyl-CoA (L-malyl-CoA). While L-malyl-CoA is a key intermediate in the carbon fixation pathways of certain bacteria, this paper establishes its apparent absence from the primary autotrophic pathways in Crenarchaeota. The core of this guide is a detailed exploration of the 3-hydroxypropionate (B73278)/4-hydroxybutyrate (3HP/4HB) cycle, the predominant mechanism for carbon assimilation in thermoacidophilic Crenarchaeota such as Metallosphaera sedula and Sulfolobus species. We present a comprehensive overview of the cycle's enzymatic steps, supported by quantitative kinetic data, detailed experimental protocols for key enzyme assays, and pathway visualizations to facilitate a deeper understanding of this unique metabolic network.

Introduction: Clarifying the Role of this compound

This compound, systematically known as L-malyl-CoA, is a crucial intermediate in specific carbon metabolism pathways.[1] Notably, it is a central component of the 3-hydroxypropionate bi-cycle in the green non-sulfur bacterium Chloroflexus aurantiacus. In this pathway, the enzyme malyl-CoA lyase catalyzes the cleavage of (S)-malyl-CoA into acetyl-CoA and glyoxylate, a key reaction for regenerating the initial carbon acceptor.[2]

However, extensive research into the autotrophic metabolism of Crenarchaeota, particularly the thermoacidophilic members of the order Sulfolobales, has revealed a different primary mechanism for carbon fixation: the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle. This pathway does not involve L-malyl-CoA as an intermediate. While genomic analyses of Metallosphaera sedula have identified open reading frames with sequence similarity to the malyl-CoA lyase gene from C. aurantiacus, a functional role for this enzyme within the primary carbon fixation strategy of Crenarchaeota has not been experimentally established.[3] Therefore, this guide will focus on the well-characterized 3HP/4HB cycle as the core autotrophic pathway in these archaea.

The 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle

The 3HP/4HB cycle is a highly efficient carbon fixation pathway operating in many aerobic and microaerobic Crenarchaeota, enabling them to thrive in extreme environments like volcanic hot springs.[4] The cycle can be conceptually divided into two main parts: the conversion of acetyl-CoA and two molecules of bicarbonate to succinyl-CoA, followed by the regeneration of two acetyl-CoA molecules from succinyl-CoA.

Pathway Overview

The overall cycle results in the fixation of two molecules of CO₂ to form one molecule of acetyl-CoA. The key carboxylating enzyme is the promiscuous acetyl-CoA/propionyl-CoA carboxylase.[5]

Caption: The 3-Hydroxypropionate/4-Hydroxybutyrate (3HP/4HB) Cycle in Crenarchaeota.

Quantitative Metabolic Data

A quantitative understanding of metabolic pathways is essential for modeling cellular behavior and for metabolic engineering applications. Below are summarized kinetic parameters for key enzymes in the 3HP/4HB cycle, primarily from studies on Metallosphaera sedula.

Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | K_m (µM) | V_max (µmol/min/mg) | k_cat (s⁻¹) | Reference(s) |

| Acetyl-CoA/Propionyl-CoA Carboxylase | Metallosphaera sedula | Acetyl-CoA | 130 | 3.2 | - | [5] |

| Propionyl-CoA | 120 | 3.4 | - | [5] | ||

| Malonyl-CoA Reductase | Metallosphaera sedula | Malonyl-CoA | 40 | - | - | [2] |

| NADPH | 25 | - | - | [2] | ||

| 3-Hydroxypropionyl-CoA Synthetase | Metallosphaera sedula | 3-Hydroxypropionate | 1100 | 0.9 | 0.7 | [6] |

| 3-Hydroxypropionyl-CoA Dehydratase | Metallosphaera sedula | 3-Hydroxypropionyl-CoA | 110 | 8.3 | 7.1 | [6] |

| Acryloyl-CoA Reductase | Metallosphaera sedula | Acryloyl-CoA | 150 | 0.7 | 0.5 | [6] |

| 4-Hydroxybutyrate-CoA Synthetase (Msed_0406) | Metallosphaera sedula | 4-Hydroxybutyrate | 1900 | 1.69 | - | [7] |

| 4-Hydroxybutyrate-CoA Synthetase (Msed_0394) | Metallosphaera sedula | 4-Hydroxybutyrate | 1500 | 0.22 | - | [7] |

Note: Kinetic parameters are highly dependent on assay conditions (temperature, pH, etc.) and should be interpreted in the context of the original studies.

Relative Intracellular Metabolite Concentrations

Absolute quantification of intracellular metabolites in extremophiles is challenging. However, comparative analyses provide valuable insights into metabolic shifts. The following table presents data on the relative abundance of central carbon metabolites in Saccharolobus solfataricus P2 when grown on phenol (B47542) versus D-glucose, illustrating how the central metabolic network adapts to different carbon sources.

| Metabolite | Relative Abundance (Phenol vs. D-Glucose) |

| Pyruvate | More abundant on D-Glucose |

| Acetyl-CoA | More abundant on Phenol |

| Citrate/Isocitrate | More abundant on Phenol |

| 2-Oxoglutarate | More abundant on D-Glucose |

| Succinate | More abundant on D-Glucose |

| Fumarate | More abundant on D-Glucose |

| Malate | More abundant on D-Glucose |

| Oxaloacetate | More abundant on D-Glucose |

| 3-Hydroxybutanoyl-CoA | More abundant on Phenol |

| 4-Hydroxy-phenylacetate | More abundant on Phenol |

Data adapted from a comparative metabolomics study.[8] This table illustrates relative changes and not absolute concentrations.

Experimental Protocols

Reproducible experimental data relies on well-defined protocols. Here, we provide detailed methodologies for assays of two key enzymes in the 3HP/4HB cycle.

Protocol: Malonyl-CoA Reductase Assay (Spectrophotometric)

This protocol is adapted from methods used for Metallosphaera sedula.[2] It measures the malonyl-CoA-dependent oxidation of NADPH.

Principle: Malonyl-CoA + NADPH + H⁺ → Malonate Semialdehyde + NADP⁺ + CoA

The decrease in absorbance at 340 nm or 365 nm due to NADPH oxidation is monitored.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.8

-

MgCl₂ Solution: 1 M

-

Dithiothreitol (DTE) Solution: 1 M

-

NADPH Solution: 10 mM

-

Malonyl-CoA Solution: 10 mM

-

Enzyme Preparation: Cell-free extract or purified enzyme in a suitable buffer.

Procedure:

-

Prepare the assay mixture in a 1 ml cuvette (final volume):

-

850 µl Assay Buffer

-

5 µl MgCl₂ Solution (final concentration 5 mM)

-

5 µl DTE Solution (final concentration 5 mM)

-

50 µl NADPH Solution (final concentration 0.5 mM)

-

X µl Enzyme Preparation

-

(90 - X) µl Nuclease-free water

-

-

Mix by inversion and incubate the cuvette in a spectrophotometer set to the optimal temperature for the enzyme (e.g., 65°C for M. sedula).

-

Allow the temperature to equilibrate for 3-5 minutes and record a baseline absorbance at 365 nm (ε = 3,400 M⁻¹cm⁻¹) or 340 nm (ε = 6,220 M⁻¹cm⁻¹).

-

Initiate the reaction by adding 20 µl of Malonyl-CoA solution (final concentration 0.2 mM).

-

Immediately mix and start recording the decrease in absorbance over time for 5-10 minutes.

-

Calculate the rate from the initial linear portion of the curve. One unit of activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Caption: Generalized workflow for a continuous spectrophotometric enzyme assay.

Protocol: 4-Hydroxybutyrate-CoA Synthetase Assay (HPLC-based)

This protocol, adapted from Hawkins et al., measures the formation of 4-hydroxybutyryl-CoA from 4-hydroxybutyrate.[9]

Principle: 4-Hydroxybutyrate + ATP + CoA → 4-Hydroxybutyryl-CoA + AMP + PPi

The reaction is stopped at various time points, and the product is quantified by reverse-phase HPLC.

Reagents:

-

Reaction Buffer: 100 mM MOPS/KOH, pH 7.9

-

MgCl₂ Solution: 1 M

-

ATP Solution: 100 mM

-

CoA Solution: 10 mM

-

4-Hydroxybutyrate Solution: 100 mM

-

Enzyme Preparation: Purified recombinant enzyme.

-

Quenching Solution: 10% (v/v) Perchloric Acid.

-

HPLC Mobile Phase A: 100 mM Potassium Phosphate, pH 6.5

-

HPLC Mobile Phase B: 100 mM Potassium Phosphate, pH 6.5, with 30% (v/v) Acetonitrile

Procedure:

-

Set up the reaction mixture (e.g., 500 µl total volume) in a microcentrifuge tube:

-

365 µl Nuclease-free water

-

50 µl 10x Reaction Buffer

-

5 µl MgCl₂ Solution (final concentration 10 mM)

-

25 µl ATP Solution (final concentration 5 mM)

-

5 µl CoA Solution (final concentration 0.1 mM)

-

X µl Enzyme Preparation

-

-

Pre-incubate the mixture at the desired temperature (e.g., 75°C) for 5 minutes.

-

Initiate the reaction by adding 50 µl of 4-Hydroxybutyrate solution (final concentration 10 mM).

-

At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw a 100 µl aliquot and immediately add it to a tube containing 10 µl of Quenching Solution. Vortex and place on ice.

-

Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

Analyze the sample by reverse-phase HPLC using a C18 column. Elute with a gradient of Mobile Phase B into Mobile Phase A.

-

Monitor the elution of CoA thioesters at 259 nm.

-

Quantify the 4-hydroxybutyryl-CoA peak area by comparing it to a standard curve prepared with known concentrations of the product.

Regulation and Significance

The 3HP/4HB cycle is tightly regulated to meet the metabolic demands of the cell. Transcriptomic analyses of M. sedula show that genes encoding the enzymes of this cycle are significantly upregulated during autotrophic growth compared to heterotrophic conditions.[10] This indicates a primary level of control at the transcriptional level.

The ability to fix inorganic carbon through this energy-efficient pathway is a key adaptation that allows Crenarchaeota to colonize and thrive in nutrient-poor, high-temperature, and acidic environments. The cycle's intermediates, such as acetyl-CoA and succinyl-CoA, also serve as crucial branch points, linking carbon fixation directly to central metabolism for the biosynthesis of amino acids, lipids, and other essential cellular components.[6]

Conclusion

While this compound (L-malyl-CoA) is a vital metabolite in the carbon fixation pathways of some bacteria, current evidence indicates it does not play a central role in the primary autotrophic metabolism of Crenarchaeota. Instead, these organisms predominantly utilize the 3-hydroxypropionate/4-hydroxybutyrate cycle, a sophisticated and efficient pathway for assimilating inorganic carbon. This guide provides a foundational understanding of the 3HP/4HB cycle, supported by quantitative data and detailed experimental protocols, to aid researchers in the fields of microbiology, biotechnology, and drug development in their exploration of archaeal metabolism. Further investigation into the potential secondary roles of L-malyl-CoA and the fine-tuned regulation of the 3HP/4HB cycle will continue to illuminate the remarkable metabolic diversity of life in extreme environments.

References

- 1. Malyl-CoA lyase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. Characterization of acetyl-CoA/propionyl-CoA carboxylase in Metallosphaera sedula. Carboxylating enzyme in the 3-hydroxypropionate cycle for autotrophic carbon fixation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Labeling and Enzyme Studies of the Central Carbon Metabolism in Metallosphaera sedula - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static1.squarespace.com [static1.squarespace.com]

- 8. researchgate.net [researchgate.net]

- 9. EC 4.1.3.24 - malyl-CoA lyase. [ebi.ac.uk]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of (3S)-3-Carboxy-3-hydroxypropanoyl-CoA using LC-MS/MS

Introduction

(3S)-3-Carboxy-3-hydroxypropanoyl-CoA, also known as L-Malyl-CoA, is an intermediate in several metabolic pathways. Accurate quantification of this and other acyl-CoA species is crucial for understanding cellular metabolism and the pathophysiology of various diseases. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals.

Biochemical Context

This compound is structurally related to intermediates of both the citric acid cycle and fatty acid metabolism. Acyl-CoAs are central to energy metabolism and biosynthesis. The accurate measurement of their cellular concentrations provides a snapshot of the metabolic state of a biological system.

Caption: Metabolic pathways related to this compound.

Experimental Protocols

Sample Preparation

This protocol is optimized for the extraction of acyl-CoAs from cultured cells or tissue homogenates.

Materials:

-

Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 5% (w/v) 5-Sulfosalicylic acid (SSA) in water.

-

Internal Standard (IS) solution (e.g., [¹³C₃]-Malonyl-CoA or other stable isotope-labeled acyl-CoA).

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB).

-

Methanol (B129727), HPLC grade.

-

Ammonium (B1175870) formate.

-

Milli-Q or equivalent purified water.

Procedure:

-

Homogenization/Lysis: For tissues, homogenize approximately 10-20 mg of frozen tissue in 500 µL of ice-cold extraction solvent (TCA or SSA). For cultured cells (e.g., 1-5 million cells), pellet the cells and lyse them in 500 µL of the same extraction solvent.

-

Internal Standard Spiking: Add the internal standard to the homogenate/lysate to a final concentration of 1 µM.

-

Protein Precipitation: Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes.

-

Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solid Phase Extraction (for TCA extracts):

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium formate.

-

-

Drying and Reconstitution: Dry the eluate (from SPE) or the supernatant (if using SSA) under a stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 10 mM ammonium formate).

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

-

Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 5.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-2 min: 2% B

-

2-10 min: 2% to 50% B

-

10-12 min: 50% to 95% B

-

12-14 min: 95% B

-

14-15 min: 95% to 2% B

-

15-20 min: 2% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

MS/MS Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Spray Voltage: +4500 V.

-

Source Temperature: 500°C.

-

MRM Transitions:

-

The precursor ion ([M+H]⁺) for this compound (C₂₅H₄₀N₇O₂₀P₃S, MW: 883.61) is m/z 884.6.

-

The primary product ion results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da). Thus, the product ion for quantification is m/z 377.6.

-

A secondary, confirming product ion can be monitored at m/z 428.1, corresponding to the adenosine (B11128) diphosphate fragment.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| This compound | 884.6 | 377.6 | 428.1 | 35 |

| Internal Standard (e.g., [¹³C₃]-Malonyl-CoA) | User Defined | User Defined | User Defined | User Defined |

Collision energy should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the expected performance characteristics of the method. These values should be established and validated in the user's laboratory.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | R² |

| This compound | 1 - 1000 | > 0.995 |

Table 2: Sensitivity and Precision

| Analyte | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| This compound | 1 | < 15% | < 15% |

Table 3: Accuracy and Recovery

| Analyte | Accuracy (%) | Extraction Recovery (%) |

| This compound | 85 - 115% | > 80% |

Experimental Workflow Visualization

The entire analytical process, from sample collection to data analysis, is outlined below.

Caption: Workflow for the quantification of this compound.

Application Notes and Protocols for the Enzymatic Assay of Malyl-CoA Lyase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malyl-CoA lyase (EC 4.1.3.24) is a key enzyme in various metabolic pathways, including the glyoxylate (B1226380) and dicarboxylate metabolism, and is involved in acetate (B1210297) assimilation in some bacteria.[1][2][3] It catalyzes the reversible cleavage of (3S)-malyl-CoA into acetyl-CoA and glyoxylate.[3][4] The enzyme's activity is crucial for carbon-carbon bond formation and cleavage, making it a potential target for drug development and a subject of interest in metabolic engineering.[4] This document provides detailed protocols for assaying the enzymatic activity of malyl-CoA lyase, both in the forward (condensation) and reverse (cleavage) directions.

Biochemical Pathway

Malyl-CoA lyase participates in a reversible reaction, balancing the levels of acetyl-CoA, glyoxylate, and malyl-CoA. This equilibrium is central to the metabolic flexibility of organisms possessing this enzyme.

Caption: Reversible reaction catalyzed by Malyl-CoA Lyase.

Experimental Protocols

Two primary spectrophotometric methods are commonly employed to determine the activity of malyl-CoA lyase. One measures the cleavage of malyl-CoA, while the other quantifies the formation of malyl-CoA.

Protocol 1: Malyl-CoA Cleavage Assay